molecular formula C12H13NO2 B1311611 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-46-0

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B1311611
CAS RN: 37663-46-0
M. Wt: 203.24 g/mol
InChI Key: RNMPNVBLQHYANU-UHFFFAOYSA-N
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Description

“3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a compound that has been used in the development of fluorescent probes for the study of sigma (σ) receptors . Sigma receptors, specifically σ1 and σ2 subtypes, are targets of wide pharmaceutical interest due to their potential in the development of diagnostics and therapeutics against cancer and Alzheimer’s disease .


Synthesis Analysis

The synthesis of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” involves functionalizing indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion with fluorescent tags . The synthesis process has been described in various studies .


Molecular Structure Analysis

The molecular structure of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is characterized by a conformationally restricted equatorial phenyl group . This structure is crucial for its binding with the σ2 receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” include a molecular weight of 225.72 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Application 1: Synthesis of Spiro-isobenzofuran Compounds

  • Summary of the Application: This compound is used in the synthesis of spiro-isobenzofuran compounds via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
  • Methods of Application: The method involves a one-pot route for the synthesis of spiro-isobenzofuran compounds. This is achieved via the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
  • Results or Outcomes: Various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3 ′,4,5(1H) tetraones and spiro[benzo[f ]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3 ′(1H)-diones were synthesized in good to high yields .

Application 2: Development of Fluorescent Probes

  • Summary of the Application: This compound is used in the development of fluorescent probes to enable the study of σ receptors via fluorescence-based techniques .
  • Methods of Application: Indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion were functionalized with fluorescent tags .
  • Results or Outcomes: Nanomolar-affinity fluorescent σ ligands, spanning from green to red to near-infrared emission, were obtained. These ligands were validated as powerful tools for the study of σ2 receptors via fluorescence-based techniques .

Application 3: Synthesis of Phenazine Rings

  • Summary of the Application: This compound is used in the synthesis of new spiro-isobenzofuran compounds having phenazine rings .
  • Methods of Application: The method involves further condensation of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3′,4,5(1H)-tetraones with 1,2-diamines .
  • Results or Outcomes: New spiro-isobenzofuran compounds having phenazine rings were synthesized in high yields .

Application 4: Modulation of NPY5 Receptor Activity

  • Summary of the Application: Substituted spiro[isobenzofuran-1,4′-piperidin]-3-ones and 3H-spiroisobenzofuran-1,4′-piperidines are capable of modulating NPY5 receptor activity .
  • Methods of Application: These compounds may be used to modulate ligand binding to NPY5 receptors in vivo or in vitro .
  • Results or Outcomes: These compounds are particularly useful in the treatment of a variety of disorders (e.g., eating disorders such as obesity or bulimia, psychiatric disorders) .

Application 5: Synthesis of Complex Molecules

  • Summary of the Application: This compound is used in the synthesis of complex molecules .
  • Methods of Application: The method involves the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid followed by the oxidative cleavage of the corresponding vicinal diols at room temperature .
  • Results or Outcomes: Various derivatives of spiro[benzo[g]indole-2,1′-isobenzofuran]-3,3 ′,4,5(1H) tetraones and spiro[benzo[f ]pyrrolo[2,3-h]quinoxaline-2,1′-isobenzofuran]-3,3 ′(1H)-diones were synthesized in good to high yields .

Application 6: Designing Drugs

  • Summary of the Application: Piperidines, which include “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one”, are among the most important synthetic fragments for designing drugs .
  • Methods of Application: These compounds are used in the synthesis of more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Results or Outcomes: The use of these compounds has significantly contributed to the development of new drugs .

Future Directions

The future directions for “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are likely to involve further exploration of its potential in the development of diagnostics and therapeutics against diseases like cancer and Alzheimer’s disease . Its use as a fluorescent probe for studying σ receptors also presents opportunities for advancing our understanding of these receptors .

properties

IUPAC Name

spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMPNVBLQHYANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431461
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS RN

37663-46-0
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1′-benzyl-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1b (6 g, 20.4 mmol) in dichloromethane (30 mL) was added dropwise 1-chloroethyl chloroformate (2.9 g, 20.4 mmol). The mixture was stirred at 25° C. for 5 hr and then was concentrated to dryness under reduced pressure. The residue was dissolved in methanol and the mixture was heated to reflux for 30 min. The mixture was concentrated to dryness and ether was added. The precipitated solid was collected by filtration and washed with ether, dried in air to obtain 3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1c as its HCl salt (3.6 g). 1H-NMR (400 MHz, DMSO-d6) δ 9.16 (br, 2H), 7.86-7.81 (m, 2H), 7.63 (t, J=7.6 Hz, 1H), 7.56 (d, J=7.2 Hz, 1H), 3.39-3.42 (m, 2H), 3.11-3.14 (m, 2H), 2.47-2.48 (m, 2H), 1.85 (d, J=14.4 Hz, 2H). MS (ESI) m/z (M+H+): 203.24.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Awasthi - 2013 - egrove.olemiss.edu
Cocaine abuse is a widespread problem with no effective treatment. Cocaine primarily blocks the dopamine transporter’s (DAT) ability to remove dopamine from the synapse, leading to …
Number of citations: 0 egrove.olemiss.edu
T Cernak, NJ Gesmundo, K Dykstra, Y Yu… - Journal of Medicinal …, 2017 - ACS Publications
Miniaturization and parallel processing play an important role in the evolution of many technologies. We demonstrate the application of miniaturized high-throughput experimentation …
Number of citations: 72 pubs.acs.org

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